molecular formula C7H13N B3049345 (1R,5R)-2-Azabicyclo[3.3.0]octane CAS No. 2030-37-7

(1R,5R)-2-Azabicyclo[3.3.0]octane

Cat. No.: B3049345
CAS No.: 2030-37-7
M. Wt: 111.18 g/mol
InChI Key: ADKDJHASTPQGEO-BQBZGAKWSA-N
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Description

(1R,5R)-2-Azabicyclo[3.3.0]octane is a bicyclic amine featuring a fused bicyclo[3.3.0]octane scaffold with a nitrogen atom at the 2-position. This structure consists of two fused three-membered rings (a pyrrolidine and a cyclopropane ring), conferring significant rigidity and stereochemical complexity. The stereochemistry at the 1 and 5 positions ((1R,5R)) is critical for its biological activity and synthetic applications.

Properties

IUPAC Name

(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-6-4-5-8-7(6)3-1/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKDJHASTPQGEO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CCN[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R)-2-Azabicyclo[3.3.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of amino alcohols or amino acids. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,5R)-2-Azabicyclo[3.3.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: Oxides, ketones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Substituted azabicyclo compounds with various functional groups.

Scientific Research Applications

(1R,5R)-2-Azabicyclo[3.3.0]octane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,5R)-2-Azabicyclo[3.3.0]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key bicyclic azabicyclo compounds and their structural distinctions:

Compound Name Bicyclic System Ring Sizes Key Substituents Stereochemistry
(1R,5R)-2-Azabicyclo[3.3.0]octane [3.3.0] 3 + 3 N/A (parent structure) (1R,5R)
(1R,4R,5S)-2-Azabicyclo[3.2.1]octane [3.2.1] 3 + 2 + 1 Triazole, thiourea, or phenylethyl (1R,4R,5S)
(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane [2.2.1] 2 + 2 + 1 Carboxylic acid, isothiocyanate (1S,3R,4R)
8-Azabicyclo[3.2.1]octane (Tropane) [3.2.1] 3 + 2 + 1 Hydroxy, methyl, or chlorophenyl (1R,2R,3S,5S)

Key Observations :

  • Stereochemical Complexity : The (1R,5R) configuration in [3.3.0] derivatives contrasts with the (1R,4R,5S) configuration in [3.2.1] compounds, which show higher biological activity in triazole-linked derivatives .

Activity Trends :

  • Triazole Linkers : Azabicyclo[3.2.1]octane derivatives with triazole moieties exhibit enhanced activity due to improved binding affinity and solubility .
  • Lack of Functional Groups : The parent this compound lacks functional groups (e.g., triazoles), limiting its direct pharmacological use but making it a versatile synthetic intermediate .

This compound Derivatives:

  • Synthesized via stereoselective routes, such as the benzyl ester formation (e.g., (1R,3S,5R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, CAS: 129101-19-5) .
  • Chiral resolution or asymmetric catalysis is required to achieve the (1R,5R) configuration .

Azabicyclo[3.2.1]octane Derivatives:

  • Dieckmann cyclization of piperidine derivatives under high temperatures yields enantiomeric mixtures (e.g., (1S,5R)/(1R,5S) in 3:1 ratio) .
  • Thiourea and triazole derivatives are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with moderate to high yields (58–90%) .

Key Challenges :

  • Stereochemical Control : Misidentification of stereoisomers (e.g., pseudo-enantiomers in [3.2.1] systems) can lead to erroneous activity conclusions .
  • Yield vs. Enantioselectivity : Higher yields in [3.2.1] systems often correlate with reduced enantiomeric excess .

Biological Activity

(1R,5R)-2-Azabicyclo[3.3.0]octane is a bicyclic compound featuring a nitrogen atom integrated into its structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics allow it to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions due to the presence of the nitrogen atom in its bicyclic framework. These interactions can modulate enzymatic activities and receptor binding, which are crucial in various biochemical processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
  • Antioxidant Activity : It may neutralize free radicals, potentially reducing oxidative stress in biological systems.
  • Neuroprotective Effects : Some derivatives exhibit protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.
  • Cytotoxicity Against Cancer Cell Lines : Studies have evaluated its antiproliferative activity against various cancer cell lines, including K562 (human erythroleukemia), HeLa (cervical carcinoma), and MCF-7 (breast cancer) cells. Results indicated significant cytotoxic effects, particularly with IC50 values ranging from 2 to 12 μg/mL in sensitive cell lines like Jurkat (acute T cell leukemia) .

Study on Antiproliferative Activity

A study focused on spiro-fused derivatives of azabicyclo compounds assessed their antiproliferative activity against multiple cancer cell lines. The results highlighted that certain derivatives exhibited superior activity compared to others, with the most potent compounds showing IC50 values as low as 4 μM against Jurkat cells .

Neuroprotective Potential

Research exploring the neuroprotective effects of azabicyclo compounds indicated that specific derivatives could mitigate neuronal damage in vitro. These findings suggest that such compounds may offer therapeutic avenues for neurodegenerative conditions.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological Activity Description References
Antimicrobial PropertiesEffective against certain bacterial strains
Antioxidant ActivityNeutralizes free radicals, reducing oxidative stress
Neuroprotective EffectsProvides protection to neuronal cells
CytotoxicitySignificant antiproliferative activity against various cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R)-2-Azabicyclo[3.3.0]octane
Reactant of Route 2
(1R,5R)-2-Azabicyclo[3.3.0]octane

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